N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine
Description
N-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine is a Schiff base derivative characterized by an (E)-configured imine linkage between a 4-(benzyloxy)-3-methoxyphenyl moiety and a 4-phenylpiperazine group. The compound’s piperazine ring, a common pharmacophore in medicinal chemistry, may contribute to its physicochemical and binding properties .
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C25H27N3O2/c1-29-25-18-22(12-13-24(25)30-20-21-8-4-2-5-9-21)19-26-28-16-14-27(15-17-28)23-10-6-3-7-11-23/h2-13,18-19H,14-17,20H2,1H3/b26-19+ |
InChI Key |
CAVGSXRKAZSBSQ-LGUFXXKBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine typically involves the condensation of 4-phenylpiperazine with 4-(benzyloxy)-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 4-chloro-3-nitro substitution in increases polarity and may enhance electrophilic reactivity, contrasting with the electron-donating methoxy/benzyloxy groups in the target compound.
- Hybrid Scaffolds : Oxazole-linked analogs introduce rigidity, which may improve metabolic stability compared to the flexible imine bond in the target compound.
Biological Activity
N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O2, with a molecular weight of 350.46 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, along with a benzyloxy and methoxy substituent that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.46 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the piperazine moiety allows for potential interactions with neurotransmitter receptors, which could explain its effects on the central nervous system.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. In vitro studies demonstrated significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 32 µg/mL.
- Escherichia coli : MIC observed at 64 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The following table summarizes key findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
These results indicate that this compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with varying doses showed a reduction in tumor size compared to the control group, suggesting potential therapeutic benefits in vivo.
Study Design
- Objective : To assess the antitumor efficacy of this compound.
- Method : Tumor-bearing mice were administered the compound daily for two weeks.
Results
The treated group exhibited a significant reduction in tumor volume (approximately 50% decrease) compared to controls, along with improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
